3-ethoxy-3-ethynyloxolane
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Overview
Description
3-ethoxy-3-ethynyloxolane: is an organic compound with the molecular formula C8H12O2 and a molar mass of 140.18 g/mol It is a derivative of oxolane, featuring both ethoxy and ethynyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-3-ethynyloxolane typically involves the reaction of ethynylmagnesium bromide with 3-ethoxyoxirane under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-ethoxy-3-ethynyloxolane can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or amines replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halides, amines, solvents like dichloromethane or ethanol, reflux conditions.
Major Products:
Oxidation: Oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: 3-ethoxy-3-ethyloxolane.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-ethoxy-3-ethynyloxolane is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and compounds.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-ethoxy-3-ethynyloxolane involves its ability to participate in various chemical reactions due to the presence of ethoxy and ethynyl groups. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
3-ethoxyoxirane: Similar in structure but lacks the ethynyl group.
3-ethynyl-3-hydroxyoxolane: Contains a hydroxyl group instead of an ethoxy group.
3-ethoxy-3-propyloxolane: Features a propyl group instead of an ethynyl group.
Uniqueness: 3-ethoxy-3-ethynyloxolane is unique due to the combination of ethoxy and ethynyl groups in its structure. This combination provides distinct reactivity and versatility, making it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
2731009-12-2 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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